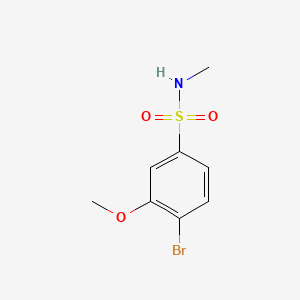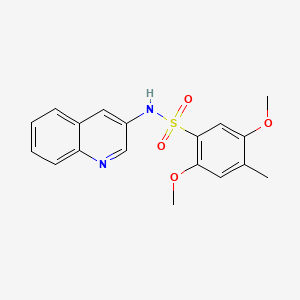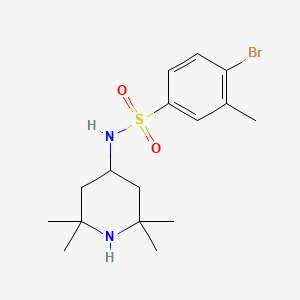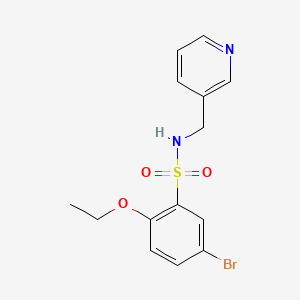![molecular formula C18H20N2O3S B603000 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole CAS No. 1081320-76-4](/img/structure/B603000.png)
3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This specific compound features a sulfonyl group attached to a naphthalene ring, which is further connected to the pyrazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole typically involves the reaction of 3,5-dimethylpyrazole with 4-propoxynaphthalene-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles such as solvent recycling and waste minimization are often employed to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Products may include this compound-4-carboxylic acid.
Reduction: Products may include 3,5-dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfanyl]-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3,5-Dimethyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The naphthalene ring provides hydrophobic interactions, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 3,5-Dimethyl-1-(4-methoxyphenyl)-1H-pyrazole
- 3,5-Dimethyl-1-(4-chlorophenyl)-1H-pyrazole
Comparison: Compared to these similar compounds, 3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole is unique due to the presence of the sulfonyl group attached to a naphthalene ring. This structural feature enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1081320-76-4 |
|---|---|
Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4g/mol |
IUPAC Name |
3,5-dimethyl-1-(4-propoxynaphthalen-1-yl)sulfonylpyrazole |
InChI |
InChI=1S/C18H20N2O3S/c1-4-11-23-17-9-10-18(16-8-6-5-7-15(16)17)24(21,22)20-14(3)12-13(2)19-20/h5-10,12H,4,11H2,1-3H3 |
InChI Key |
NSFIFGMCTBCXFN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[2-Methoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B602919.png)
![1-[(4-bromo-3-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B602920.png)
![[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B602921.png)



![[3-(Dimethylamino)propyl][(5-bromo-2-methoxyphenyl)sulfonyl]amine](/img/structure/B602929.png)
![[(4,5-Dichloro-2-methylphenyl)sulfonyl][3-(dimethylamino)propyl]amine](/img/structure/B602930.png)

![1-Acetyl-4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B602936.png)
![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B602938.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602939.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B602940.png)
